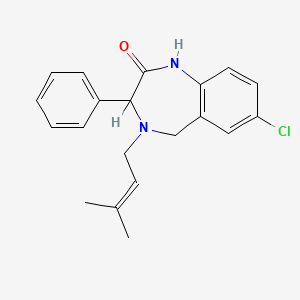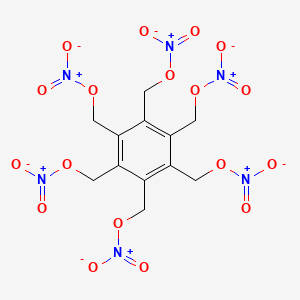
Benzenehexamethanol, hexanitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenehexamethanol, hexanitrate is a nitrate ester compound known for its explosive properties. Nitrate esters are formed from materials containing hydroxyl groups, and compounds with multiple hydroxyl groups, such as polyols, are nitrated to produce explosive compounds . This compound is part of a broader class of nitrate esters, which have applications in both commercial and military sectors.
Méthodes De Préparation
The synthesis of Benzenehexamethanol, hexanitrate involves the nitration of benzenehexamethanol. The process typically requires a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions to ensure the formation of the hexanitrate ester . Industrial production methods often involve large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Benzenehexamethanol, hexanitrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
Benzenehexamethanol, hexanitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Its nitrate ester properties make it useful in studying the effects of nitrates on biological systems.
Medicine: Nitrate esters are known for their vasodilatory effects, making them useful in the treatment of conditions such as angina pectoris.
Industry: It is used in the production of explosives and propellants.
Mécanisme D'action
The mechanism of action of Benzenehexamethanol, hexanitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscles, leading to improved blood flow. This effect is mediated through the activation of soluble guanylate cyclase, which increases the levels of cyclic GMP, ultimately leading to the relaxation of smooth muscle cells .
Comparaison Avec Des Composés Similaires
Benzenehexamethanol, hexanitrate can be compared with other nitrate esters such as:
Pentaerythritol tetranitrate (PETN): Similar in its explosive properties but differs in its sensitivity and stability.
Erythritol tetranitrate (ETN): Chemically similar but slightly more sensitive to friction and impact.
Nitroglycerin (NG): Known for its use in dynamite and medicinal applications, it has different physical properties and stability compared to this compound.
These comparisons highlight the unique properties of this compound, such as its specific stability and reactivity under various conditions.
Propriétés
Numéro CAS |
105554-30-1 |
|---|---|
Formule moléculaire |
C12H12N6O18 |
Poids moléculaire |
528.25 g/mol |
Nom IUPAC |
[2,3,4,5,6-pentakis(nitrooxymethyl)phenyl]methyl nitrate |
InChI |
InChI=1S/C12H12N6O18/c19-13(20)31-1-7-8(2-32-14(21)22)10(4-34-16(25)26)12(6-36-18(29)30)11(5-35-17(27)28)9(7)3-33-15(23)24/h1-6H2 |
Clé InChI |
FCPCIAHTKGTSPH-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(C(=C1CO[N+](=O)[O-])CO[N+](=O)[O-])CO[N+](=O)[O-])CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
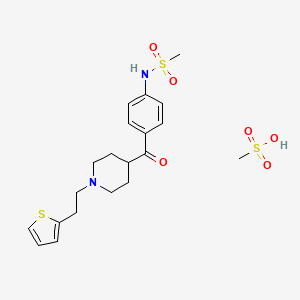
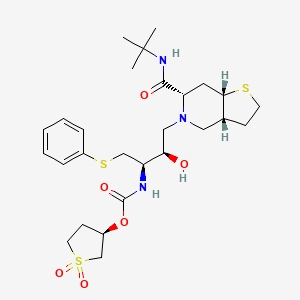
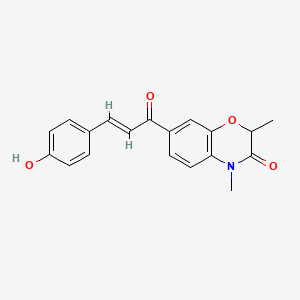
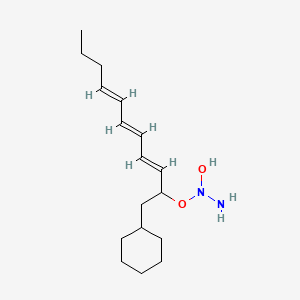
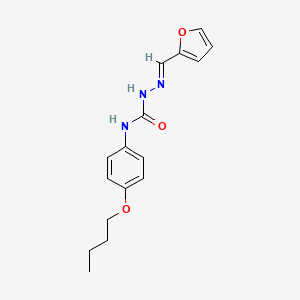
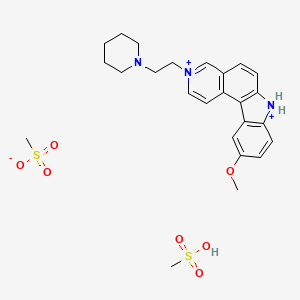
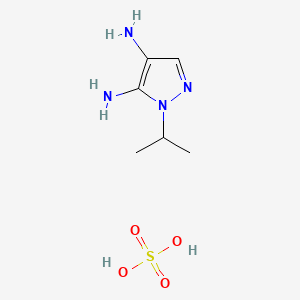
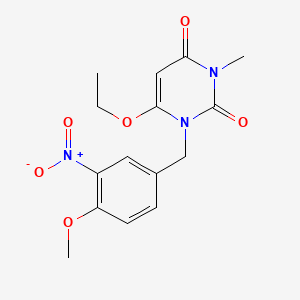
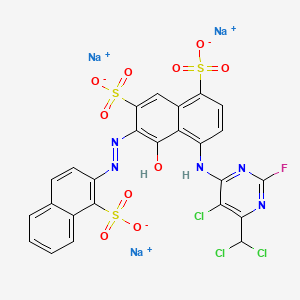
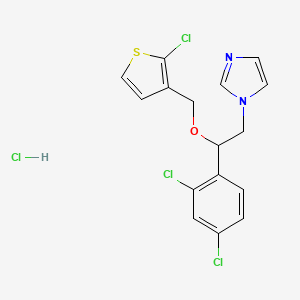
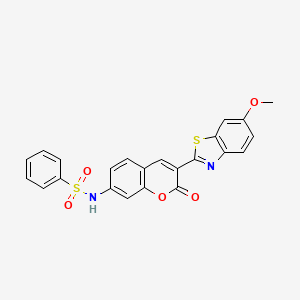
![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)
